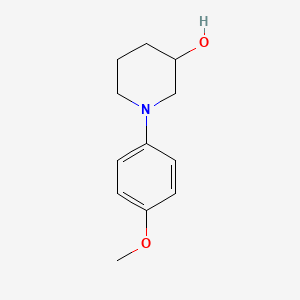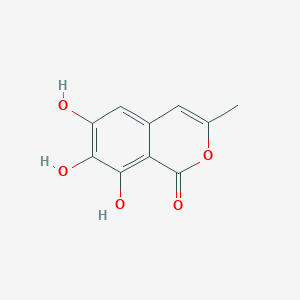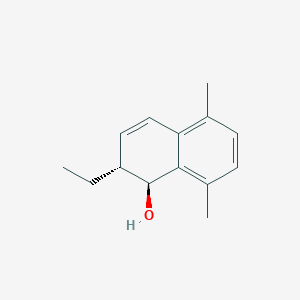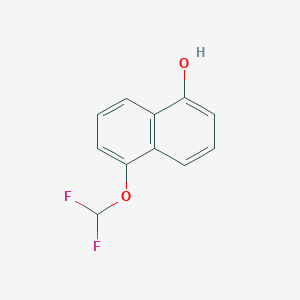
1-Phenyl-1H-indazol-6-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-1H-indazol-6-OL is a heterocyclic aromatic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, characterized by a phenyl group attached to the indazole core, exhibits unique chemical properties that make it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-1H-indazol-6-OL typically involves the formation of the indazole core followed by the introduction of the phenyl group. One common method is the cyclization of o-aminobenzophenone derivatives with hydrazine, which forms the indazole ring. The hydroxyl group can be introduced through subsequent functionalization reactions .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Transition metal-catalyzed reactions, such as those involving copper or palladium catalysts, are often employed to facilitate the cyclization and functionalization steps .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 1-Phenyl-1H-indazol-6-OL unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Hydroxylgruppe kann oxidiert werden, um Ketone oder Aldehyde zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um entsprechende Amine oder Alkohole zu bilden.
Substitution: Elektrophile und nucleophile Substitutionsreaktionen können an den Phenyl- oder Indazolringen auftreten.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Halogenierungsmittel, Nucleophile wie Amine oder Thiole.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So können beispielsweise durch Oxidation Ketone entstehen, während durch Reduktion Amine entstehen können .
Wissenschaftliche Forschungsanwendungen
1-Phenyl-1H-indazol-6-OL hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf sein Potenzial als Enzyminhibitor oder Rezeptormodulator untersucht.
Medizin: Wird auf seine entzündungshemmenden, krebshemmenden und antimikrobiellen Eigenschaften untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkungsmechanismus von 1-Phenyl-1H-indazol-6-OL beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Es kann als Inhibitor von Enzymen oder Rezeptoren wirken und verschiedene biochemische Wege modulieren. So wurde gezeigt, dass es die Cyclooxygenase-2 (COX-2) inhibiert und so die Produktion von proinflammatorischen Mediatoren reduziert .
Ähnliche Verbindungen:
1H-Indazol: Die Stammverbindung ohne die Phenylgruppe.
2-Phenyl-1H-indazol: Ein Strukturisomer mit der Phenylgruppe an einer anderen Position.
1-Methyl-1H-indazol: Ein methyliertes Derivat mit unterschiedlichen biologischen Aktivitäten.
Einzigartigkeit: this compound ist aufgrund des Vorhandenseins sowohl der Phenyl- als auch der Hydroxylgruppe einzigartig, die eine unterschiedliche chemische Reaktivität und biologische Aktivität verleihen. Sein spezifisches Substitutionsschema ermöglicht gezielte Wechselwirkungen mit molekularen Zielstrukturen, wodurch es zu einer wertvollen Verbindung in der medizinischen Chemie wird .
Vergleich Mit ähnlichen Verbindungen
1H-Indazole: The parent compound without the phenyl group.
2-Phenyl-1H-indazole: A structural isomer with the phenyl group at a different position.
1-Methyl-1H-indazole: A methylated derivative with different biological activities.
Uniqueness: 1-Phenyl-1H-indazol-6-OL is unique due to the presence of both the phenyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its specific substitution pattern allows for targeted interactions with molecular targets, making it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C13H10N2O |
|---|---|
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
1-phenylindazol-6-ol |
InChI |
InChI=1S/C13H10N2O/c16-12-7-6-10-9-14-15(13(10)8-12)11-4-2-1-3-5-11/h1-9,16H |
InChI-Schlüssel |
YIOVAPCHBQZPNN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C3=C(C=CC(=C3)O)C=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,6-Diazaspiro[3.5]nonane, 6-(3-pyridinyl)-](/img/structure/B11895000.png)




![1H-Imidazo[4,5-c]pyridin-4-amine dihydrochloride](/img/structure/B11895008.png)


![3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11895040.png)



![4-Amino-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B11895058.png)

